molecular formula C11H12N2OS B14772399 5-(3-(Methoxymethyl)phenyl)thiazol-2-amine

5-(3-(Methoxymethyl)phenyl)thiazol-2-amine

Cat. No.: B14772399
M. Wt: 220.29 g/mol
InChI Key: SILBQEXQOPEKJO-UHFFFAOYSA-N
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Description

5-(3-(Methoxymethyl)phenyl)thiazol-2-amine is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is characterized by the presence of a methoxymethyl group attached to the phenyl ring, which is further connected to the thiazole ring. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-(Methoxymethyl)phenyl)thiazol-2-amine typically involves the reaction of 3-(methoxymethyl)benzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired thiazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(3-(Methoxymethyl)phenyl)thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols .

Scientific Research Applications

5-(3-(Methoxymethyl)phenyl)thiazol-2-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(3-(Methoxymethyl)phenyl)thiazol-2-amine involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-(Methoxymethyl)phenyl)thiazol-2-amine is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with molecular targets compared to other thiazole derivatives .

Properties

Molecular Formula

C11H12N2OS

Molecular Weight

220.29 g/mol

IUPAC Name

5-[3-(methoxymethyl)phenyl]-1,3-thiazol-2-amine

InChI

InChI=1S/C11H12N2OS/c1-14-7-8-3-2-4-9(5-8)10-6-13-11(12)15-10/h2-6H,7H2,1H3,(H2,12,13)

InChI Key

SILBQEXQOPEKJO-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC(=CC=C1)C2=CN=C(S2)N

Origin of Product

United States

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